5-Phenyl-1,3,4-thiadiazole-2-thiol Derivatives Exhibit Potent and Selective SHP1 Inhibition Compared to SHP2 and Other PTPs
A derivative of 5-Phenyl-1,3,4-thiadiazole-2-thiol, compound 5b, demonstrated potent inhibition of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) with an IC50 of 1.33±0.16 µmol/L. This activity was accompanied by approximately 2-fold selectivity for SHP1 over the closely related phosphatase SHP2, and importantly, showed no detectable activity against PTP1B and TCPTP [1]. While this data is for a derivative, it establishes the 5-phenyl-1,3,4-thiadiazole scaffold as a privileged structure for developing selective SHP1 inhibitors, a profile not observed with unsubstituted 1,3,4-thiadiazole-2-thiol or other 5-substituted analogs in this study.
| Evidence Dimension | Inhibitory activity (IC50) and selectivity |
|---|---|
| Target Compound Data | Derivative 5b: IC50 = 1.33±0.16 µmol/L against SHP1 |
| Comparator Or Baseline | SHP2: ~2.66 µmol/L (2-fold less sensitive); PTP1B and TCPTP: No detectable activity |
| Quantified Difference | 2-fold selectivity for SHP1 over SHP2; complete selectivity over PTP1B and TCPTP |
| Conditions | In vitro biochemical assay (exact conditions not detailed in abstract) |
Why This Matters
This class-level inference demonstrates that the 5-phenyl-1,3,4-thiadiazole-2-thiol scaffold can be rationally optimized to achieve target selectivity, a critical advantage for researchers developing phosphatase inhibitors where off-target effects are a major concern.
- [1] Yu, L., et al. (2021). Synthesis of 5-Phenyl-1,3,4-thiadiazole Derivatives and Their Biochemical Evaluation against Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1). Chinese Journal of Organic Chemistry, 41(8), 3097-3105. doi:10.6023/cjoc202104041 View Source
